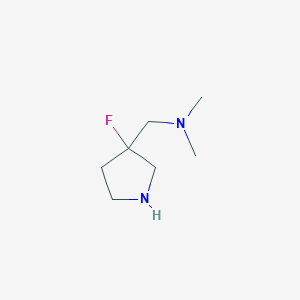

1-(3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine is a compound of interest within the realm of medicinal chemistry, especially as a building block for fluorinated pharmaceutical compounds. Its relevance is underscored by the increasing demand for fluorinated compounds in drug design, owing to their ability to enhance the bioavailability, stability, and selectivity of pharmaceuticals.

Synthesis Analysis

The synthesis of 3-fluoropyrrolidines, including derivatives similar to 1-(3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine, typically involves the regioselective bromofluorination of N-Boc-4-methylenepiperidine and 3-methylenepyrrolidine, yielding aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines as key intermediates for further modification (Verniest et al., 2010). Another approach involves azomethine ylide chemistry to access 3-fluoropyrrolidines through 1,3-dipolar cycloaddition with vinyl fluorides (McAlpine et al., 2015).

Aplicaciones Científicas De Investigación

Neurokinin-1 Receptor Antagonist

One study describes a neurokinin-1 (NK1) receptor antagonist that is orally active and water-soluble, suitable for both intravenous and oral clinical administration. This compound, which features a similar fluoropyrrolidine structure, shows efficacy in pre-clinical tests related to emesis and depression, highlighting its potential in treating these conditions (Harrison et al., 2001).

Medicinal Chemistry Applications

Another study focuses on the utility of 4-fluoropyrrolidine derivatives as synthons in medicinal chemistry, particularly as dipeptidyl peptidase IV (DPP-IV) inhibitors. These synthons are synthesized through a process involving double fluorination, demonstrating their importance in developing pharmaceuticals (Singh & Umemoto, 2011).

Metabolic Activation

Research into the metabolic activation of fluoropyrrolidine DPP-IV inhibitors reveals that these compounds can undergo metabolic activation leading to the formation of chemically reactive intermediates. This process is catalyzed primarily by certain cytochrome P450 enzymes, with implications for drug development and safety (Xu et al., 2004).

Fluorescent Chemosensors

Fluoropyrrolidine derivatives have been utilized in the development of fluorescent chemosensors for detecting metal ions such as Zn2+ in aqueous solutions. This application demonstrates the versatility of fluoropyrrolidine compounds in chemical sensing technologies (Kim et al., 2016).

Organic Synthesis

The synthesis of small 3-fluoro- and 3,3-difluoropyrrolidines via 1,3-dipolar cycloaddition demonstrates the synthetic utility of fluoropyrrolidine structures. This method provides access to fluorinated pyrrolidines, which are valuable in the development of novel pharmaceuticals (McAlpine et al., 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

1-(3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15FN2/c1-10(2)6-7(8)3-4-9-5-7/h9H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQAKILOESIMZCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1(CCNC1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI)](/img/structure/B47712.png)